2,6-dimethylphenyl (3-methylphenoxy)acetate
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Description
2,6-Dimethylphenyl (3-methylphenoxy)acetate is a compound of interest in various chemical research areas due to its unique structure and potential applications. Although the exact compound "2,6-dimethylphenyl (3-methylphenoxy)acetate" was not directly found in the literature, related compounds have been synthesized and characterized, providing insights into their synthesis methods, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of closely related compounds, such as 4-alkoxymethylphenols, from 2,4,6-trimethylphenol shows the use of copper(II) chloride-acetoxime catalyst/molecular oxygen systems in alcohols at ambient temperature, demonstrating a method that could potentially be adapted for the synthesis of 2,6-dimethylphenyl (3-methylphenoxy)acetate (Shimizu et al., 1991).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of related compounds have been investigated, showing the importance of X-ray diffraction, FT-IR, and UV-vis spectroscopy in understanding the compound's molecular geometry and electronic properties (Demircioğlu et al., 2014).
Chemical Reactions and Properties
Chemical transformations involving the migration of a methyl group from 2-(2',6'-dimethylphenylazo)-4-methylphenol mediated by ruthenium and osmium highlight the potential reactivity and chemical behavior of similar compounds (Acharyya et al., 2003).
Mechanism of Action
properties
IUPAC Name |
(2,6-dimethylphenyl) 2-(3-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-6-4-9-15(10-12)19-11-16(18)20-17-13(2)7-5-8-14(17)3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABSGLDATOSNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=C(C=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenyl 2-(m-tolyloxy)acetate |
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